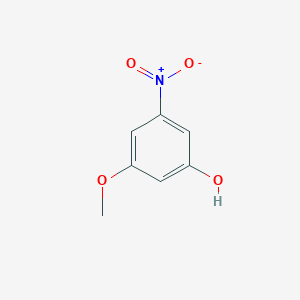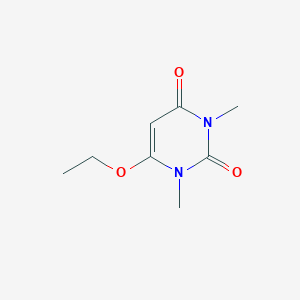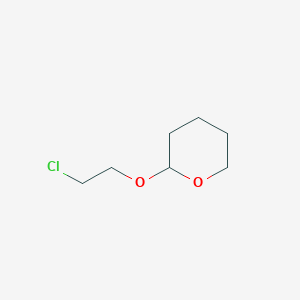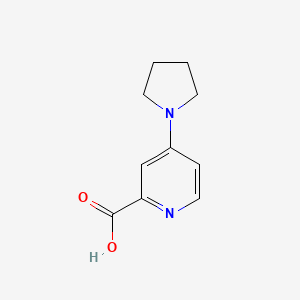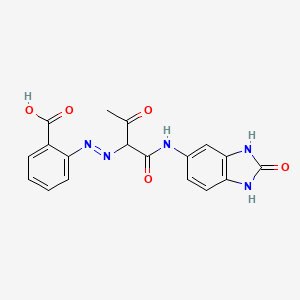
C.I. Pigment Yellow 151
Übersicht
Beschreibung
C.I. Pigment Yellow 151, also known as Benzimidazolone Yellow, is an organic pigment with the chemical formula C18H15N5O5. It is a bright greenish-yellow pigment known for its excellent lightfastness, heat stability, and opacity. This pigment is widely used in various applications, including coatings, plastics, inks, and rubber .
Wissenschaftliche Forschungsanwendungen
C.I. Pigment Yellow 151 has a wide range of scientific research applications:
Chemistry: It is used as a colorant in various chemical formulations, including coatings and inks.
Biology: The pigment is used in biological staining techniques to highlight specific structures in biological samples.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential medical applications.
Industry: The pigment is extensively used in the plastics industry for coloring polypropylene, polyethylene, rubber, PET, and PVC. .
Wirkmechanismus
Target of Action
C.I. Pigment Yellow 151, a Benzimidazolone-based pigment, is primarily targeted for use in various applications such as coatings, printing inks, and plastics . The compound’s role is to provide a greenish-yellow hue, excellent weatherfastness, and chemical resistance .
Mode of Action
The interaction of C.I. Pigment Yellow 151 with its targets involves the compound’s inherent chemical properties. Its Benzimidazolone chemistry contributes to its superior resistance properties, including excellent weatherfastness and chemical resistance . This makes C.I. Pigment Yellow 151 suitable for demanding coating applications where a green shade of yellow is required .
Biochemical Pathways
The specific biochemical pathways affected by CIIt’s known that the compound’s benzimidazolone chemistry contributes to its color and resistance properties . The downstream effects of these properties include enhanced visual appeal and durability in various applications.
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of this compound, we can discuss its physical properties. The compound has a specific gravity of 1.50 g/cc and an oil absorption rate of 33.0 . These properties can impact the compound’s dispersion in various mediums and thus its bioavailability in those systems.
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as color changes in the target applications. The compound provides a greenish-yellow hue . It also offers excellent weatherfastness, meaning it retains its color and physical properties even under adverse weather conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its excellent weatherfastness allows it to maintain its color and resistance properties even under harsh weather conditions . It’s worth noting that the compound’s alkali resistance is rated as poor , indicating that highly alkaline environments could potentially affect its performance.
Vorbereitungsmethoden
The preparation of C.I. Pigment Yellow 151 involves several synthetic routes. One common method starts with phthalimide and sodium hypochlorite as starting materials to prepare a strong-basicity solution of o-aminobenzoic acid. The coupling component, 5-acetyl acetamido benzimidazolone, is dissolved in this solution without acid precipitation. The diazotization and coupling reactions are carried out under proper pH conditions to synthesize the pigment . Industrial production methods often involve diazotization of 2-aminobenzoic acid followed by coupling with 5-acetoacetylaminobenzimidazolone .
Analyse Chemischer Reaktionen
C.I. Pigment Yellow 151 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the pigment’s structure and color.
Substitution: The pigment can undergo substitution reactions, where functional groups are replaced by other groups, affecting its properties.
Common reagents used in these reactions include sodium nitrite for diazotization and strong alkaline solutions for coupling reactions. The major products formed from these reactions are typically different shades of yellow pigments .
Vergleich Mit ähnlichen Verbindungen
C.I. Pigment Yellow 151 is unique due to its greenish-yellow shade and excellent resistance properties. Similar compounds include:
C.I. Pigment Yellow 97: Known for its bright yellow color but with lower heat stability.
C.I. Pigment Yellow 154: Offers a similar greenish-yellow shade but with different resistance properties.
C.I. Pigment Yellow 155: Another benzimidazolone pigment with slightly different color properties.
C.I. Pigment Yellow 180: Known for its high-performance characteristics in coatings
This compound stands out due to its combination of color, stability, and resistance, making it a preferred choice in demanding applications.
Eigenschaften
IUPAC Name |
2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5/c1-9(24)15(23-22-12-5-3-2-4-11(12)17(26)27)16(25)19-10-6-7-13-14(8-10)21-18(28)20-13/h2-8,15H,1H3,(H,19,25)(H,26,27)(H2,20,21,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFWVWDPPIWORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865612 | |
| Record name | 2-[2-[1-[[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Other Solid | |
| Record name | Benzoic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
31837-42-0 | |
| Record name | Pigment Yellow 151 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31837-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment Yellow 151 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031837420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-[1-[[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is C.I. Pigment Yellow 151 and what is its primary application?
A1: this compound is a benzimidazolone-based organic pigment known for its vibrant yellow color. It's primarily used as a colorant in various applications, including paints, inks, plastics, and coatings. [, ]
Q2: Can this compound be chemically modified? If so, what are the potential benefits?
A2: Yes, this compound can be chemically modified. One example is its reaction with di-tert-butyl dicarbonate to create a "latent pigment." [] This modification allows the pigment to be incorporated into materials in a colorless form and then activated by heat, leading to color development. This property is valuable in applications like thermochromic inks, security printing, and color-changing materials.
Q3: Are there any environmental concerns associated with the production or use of this compound?
A3: While the provided research doesn't delve into specific environmental concerns, one paper highlights an improved synthesis method for this compound. [] This new method boasts reduced waste production and lower consumption of acids and alkalis compared to traditional methods, suggesting a positive step towards mitigating the environmental impact of this pigment's production. Further research on the biodegradability and potential ecotoxicological effects of this compound would be valuable.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



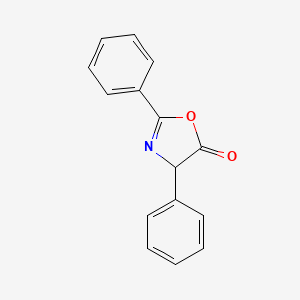
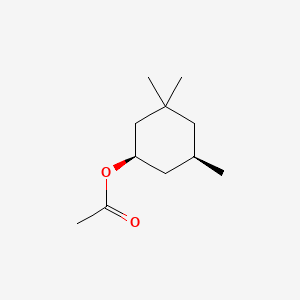
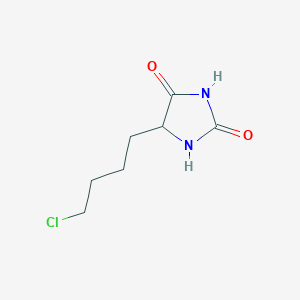
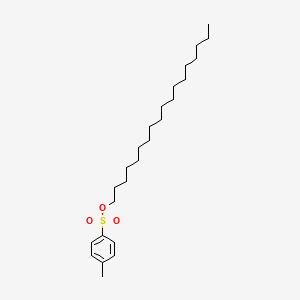
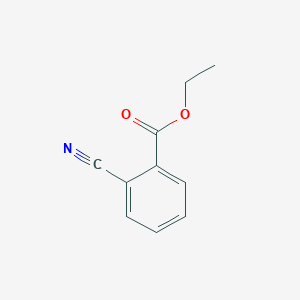
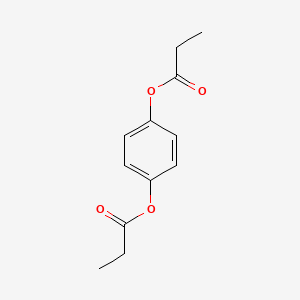
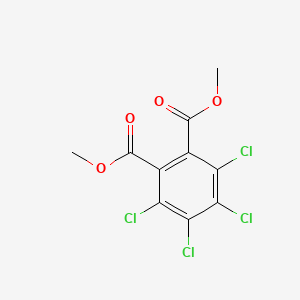
![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)
